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molecular formula C7H6O3S2 B2370340 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one CAS No. 131352-47-1

7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one

Cat. No. B2370340
M. Wt: 202.24
InChI Key: QFQIXUPQDKOJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157129

Procedure details

The ethyl acetate/toluene solution of ketone 3 (118 g, 765 mmol in 1.2 L of 5:1 v:v ethyl acetate/toluene) was charged to a 5-L three-necked round-bottomed flask equipped with an overhead mechanical stirrer, 250-mL pressure-equalizing dropping funnel, and thermocouple temperature probe. The mixture was stirred and water (35 mL) was added to saturate the organic phase. A solution of sodium tungstate dihydrate (11.7 g, 77 mmol) dissolved in water (35 mL) was then added (caution: there is an induction period of several minutes before an exotherm). The mixture was heated to 35° C. and hydrogen peroxide (30%, 250 mL, 2.43 mole) was added over 45 minutes. The temperature of the reaction was allowed to rise to 55°-58° C. until judged complete by HPLC: 4.1×254 mm Altex C-8, 5-micron ultrasphere column at 45° C. (2 mL/min, gradient from 65:35 to 20:80 0.1% H3PO4 in H2O: CH3CN over 20 minutes, then isocratic for 5 minutes 230 nm) R1 (sulfoxide) 6.9 minutes, (sulfone) 10.6 minutes, (sulfide) 15.8 minutes. On completion the mixture was cooled to 0°-5° C. and excess hydrogen peroxide was decomposed by the slow addition of aqueous sodium sulfite (205 g, 1.63 mole dissolved in 700 mL water). The temperature of the reaction mixture was maintained at <20° C. When the reaction mixture tested negative for peroxides with acidified starch-iodide paper, the layers were separated. The upper organic layer was concentrated under vacuum at 45° C. bath temperature to a volume of 400 mL. Hexanes (400 mL) were then added over approximately 10 minutes and the batch was aged for one hour. The product was filtered, washed with hexanes, and dried under vacuum at 60° C. with a nitrogen sweep to constant weight. The yield of crude ketosulfone 4 was 113 g (76% from 3-bromopropionic acid). Crude ketosulfone was then recrystallized from methanol in the following procedure. A quantity of 113 g crude ketosulfone was dissolved in 3 L of anhydrous methanol at 55°-60° C. The solution was cooled to 40° C. and 10 g of Calgon ADP® carbon was added. The mixture was aged at 40° C. for a minimum of 4 hours. The batch was then filtered warm at 40° C. through a well-washed pad of SuperCel®. The filter cake was washed with two 500 mL portions of methanol at 40° C. and filtrates were combined. The batch was then concentrated under vacuum to a volume of 500 mL and aged at 0°-5° C. for 4 hours. Crystallization ensued during concentration. The batch was filtered, washed with 75 mL cold methanol, sucked dry under nitrogen, and dried under vacuum (25" Hg) at 80° C. with a nitrogen sweep for 12 hours. The recovery yield was 100 g (89%) assayed @ 99.6 wt % by HPLC against an external standard. R∫ =0.30 (dichloromethane). m.p. 121°-121.5° C. 1H NMR: δ 7.60 (d, J=5.1, H2); 7.50 (d, J=5.1, H3); 3.76 (m, C5H2); 3.36 (m, C6H2). 13C NMR: δc 186.3 (C4), 147.2 (C3a), 139.3 (C7a), 130.2 (C2), 126.3 (C3), 52.8 (C6), 37.0 (C5). MS (EI, 70 eV): 202 (M+,35), 174 (38), 138 (15), 110 (100), 84 (30), 82 (25), Anal Calcd for C7H6O3S2 : C, 41.57; H, 2.99; S, 31.70. Found: C, 41.49; H, 3.02; S, 31.60.
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
11.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
ethyl acetate toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
700 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2S[CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1.OO.OP(O)(O)=O.[S:18]([O-:21])([O-])=[O:19].[Na+].[Na+]>O.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].CC#N.C(OCC)(=O)C.C1(C)C=CC=CC=1>[S:1]1[C:5]2[S:18](=[O:21])(=[O:19])[CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1 |f:3.4.5,7.8.9.10.11,13.14|

Inputs

Step One
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
11.7 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.2 L
Type
reactant
Smiles
S1C=CC2=C1SCCC2=O
Name
ethyl acetate toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C1(=CC=CC=C1)C
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Seven
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
700 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Nine
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead mechanical stirrer
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the organic phase
ADDITION
Type
ADDITION
Details
was then added (caution
CUSTOM
Type
CUSTOM
Details
an induction period of several minutes
CUSTOM
Type
CUSTOM
Details
to rise to 55°-58° C.
TEMPERATURE
Type
TEMPERATURE
Details
On completion the mixture was cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained at <20° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The upper organic layer was concentrated under vacuum at 45° C. bath temperature to a volume of 400 mL
ADDITION
Type
ADDITION
Details
Hexanes (400 mL) were then added over approximately 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. with a nitrogen sweep to constant weight
CUSTOM
Type
CUSTOM
Details
Crude ketosulfone was then recrystallized from methanol in the following procedure
DISSOLUTION
Type
DISSOLUTION
Details
A quantity of 113 g crude ketosulfone was dissolved in 3 L of anhydrous methanol at 55°-60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 40° C.
ADDITION
Type
ADDITION
Details
10 g of Calgon ADP® carbon was added
CUSTOM
Type
CUSTOM
Details
was aged at 40° C. for a minimum of 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The batch was then filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm at 40° C. through a well-washed pad of SuperCel®
WASH
Type
WASH
Details
The filter cake was washed with two 500 mL portions of methanol at 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
The batch was then concentrated under vacuum to a volume of 500 mL
WAIT
Type
WAIT
Details
aged at 0°-5° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Crystallization
CONCENTRATION
Type
CONCENTRATION
Details
ensued during concentration
FILTRATION
Type
FILTRATION
Details
The batch was filtered
WASH
Type
WASH
Details
washed with 75 mL cold methanol
CUSTOM
Type
CUSTOM
Details
sucked dry under nitrogen
CUSTOM
Type
CUSTOM
Details
dried under vacuum (25" Hg) at 80° C. with a nitrogen sweep for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C=CC2=C1S(CCC2=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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